Cas no 1547024-06-5 (2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid)

2-(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid is a pyrazole-based carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a tert-butyl group at the 3-position and a methyl group on the nitrogen, enhancing steric and electronic properties. The propanoic acid moiety provides functional versatility for further derivatization or coordination chemistry. This compound may serve as an intermediate in synthesizing biologically active molecules, owing to its balanced lipophilicity and reactivity. Its stability under standard conditions makes it suitable for storage and handling in laboratory settings. Further studies may explore its utility in medicinal chemistry or as a ligand in catalytic systems.
2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid structure
1547024-06-5 structure
Product name:2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid
CAS No:1547024-06-5
MF:C11H18N2O2
MW:210.272822856903
CID:6263749
PubChem ID:83885068

2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid
    • EN300-1998682
    • 1547024-06-5
    • Inchi: 1S/C11H18N2O2/c1-7(10(14)15)8-6-13(5)12-9(8)11(2,3)4/h6-7H,1-5H3,(H,14,15)
    • InChI Key: GETSBORQSOZEKG-UHFFFAOYSA-N
    • SMILES: OC(C(C)C1=CN(C)N=C1C(C)(C)C)=O

Computed Properties

  • Exact Mass: 210.136827821g/mol
  • Monoisotopic Mass: 210.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 55.1Ų

2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1998682-0.5g
2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid
1547024-06-5
0.5g
$1440.0 2023-09-16
Enamine
EN300-1998682-1.0g
2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid
1547024-06-5
1g
$1500.0 2023-05-31
Enamine
EN300-1998682-0.1g
2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid
1547024-06-5
0.1g
$1320.0 2023-09-16
Enamine
EN300-1998682-1g
2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid
1547024-06-5
1g
$1500.0 2023-09-16
Enamine
EN300-1998682-5.0g
2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid
1547024-06-5
5g
$4349.0 2023-05-31
Enamine
EN300-1998682-10.0g
2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid
1547024-06-5
10g
$6450.0 2023-05-31
Enamine
EN300-1998682-5g
2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid
1547024-06-5
5g
$4349.0 2023-09-16
Enamine
EN300-1998682-0.05g
2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid
1547024-06-5
0.05g
$1261.0 2023-09-16
Enamine
EN300-1998682-2.5g
2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid
1547024-06-5
2.5g
$2940.0 2023-09-16
Enamine
EN300-1998682-0.25g
2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid
1547024-06-5
0.25g
$1381.0 2023-09-16

Additional information on 2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid

Professional Introduction to 2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic Acid (CAS No. 1547024-06-5)

2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1547024-06-5, belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 3-tert-butyl-1-methyl-1H-pyrazol-4-yl moiety, contribute to its unique chemical properties and make it a subject of interest for further investigation.

The compound's molecular structure incorporates a propanoic acid side chain, which can serve as a key pharmacophore for interactions with biological targets. Pyrazole derivatives have been extensively studied due to their ability to modulate various biological pathways, making them valuable candidates for drug discovery. The specific substitution pattern in 2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid enhances its potential as a lead compound in the development of novel therapeutic agents.

In recent years, there has been a growing interest in pyrazole-based compounds due to their reported activities in several areas, including anti-inflammatory, antimicrobial, and anticancer applications. The tert-butyl and methyl groups in the pyrazole ring contribute to the compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. These factors are crucial in determining the compound's efficacy and safety profile when evaluated in preclinical and clinical studies.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid with various biological targets. These studies have suggested that the compound may interact with enzymes and receptors involved in inflammatory responses and cell proliferation. Such interactions could potentially make it a valuable asset in the development of drugs targeting chronic diseases characterized by these pathways.

The synthesis of 2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the tert-butyl and methyl groups into the pyrazole core necessitates careful selection of reagents and catalysts to avoid unwanted side products. Researchers have employed various synthetic strategies, including cross-coupling reactions and cyclization processes, to construct the desired molecular framework efficiently.

Evaluation of the pharmacological properties of 2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propanoic acid has revealed promising results in initial in vitro assays. The compound has demonstrated potential inhibitory effects on key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings align with the increasing interest in natural product-inspired scaffolds for drug development, as they often exhibit favorable pharmacological profiles.

The potential therapeutic applications of 2-(3-tert-butyl-1-methyl-1H-pyrazol-4-yloxy)propanoic acid extend beyond anti-inflammatory effects. Preliminary studies suggest that it may also exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The unique structural features of this compound could contribute to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.

In conclusion, 2-(3-*tert*-butyl-*1*-methyl-*1*H-*pyrazol*-4-*y*)propanoic acid (CAS No. 1547024*06*5) represents a promising lead compound for further pharmaceutical research. Its structural complexity and favorable pharmacological properties make it an attractive candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for pyrazole derivatives, this compound is poised to play a significant role in future drug discovery efforts.

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